molecular formula C60H100O50 B12071527 Epsilon-cyclodextrin

Epsilon-cyclodextrin

Cat. No.: B12071527
M. Wt: 1621.4 g/mol
InChI Key: HUKYUKIIXNZRBF-UHFFFAOYSA-N
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Description

Epsilon-cyclodextrin is a member of the cyclodextrin family, which are cyclic oligosaccharides composed of glucose subunits linked by α-1,4 glycosidic bonds. These compounds are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications, including pharmaceuticals, food, and environmental engineering .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epsilon-cyclodextrin is synthesized through the enzymatic degradation of starch. The process involves the use of cyclodextrin glycosyltransferase (CGTase) enzymes, which catalyze the conversion of starch into cyclodextrins. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic conversion of starch. The process includes steps such as:

Chemical Reactions Analysis

Types of Reactions: Epsilon-cyclodextrin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like sodium periodate, leading to the formation of dialdehyde derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride to produce reduced cyclodextrin derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Epsilon-cyclodextrin has a wide range of applications in scientific research:

Mechanism of Action

Epsilon-cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior ensures solubility in aqueous environments. This mechanism enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved include hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison: Epsilon-cyclodextrin is unique due to its specific ring size and the resulting cavity dimensions, which allow it to form inclusion complexes with a different range of guest molecules compared to alpha, beta, and gamma-cyclodextrins. This uniqueness makes it particularly valuable in applications requiring specific molecular encapsulation properties .

This compound’s ability to form stable inclusion complexes with a variety of molecules, combined with its unique cavity size, distinguishes it from other cyclodextrins and broadens its range of applications in scientific research and industry .

Properties

Molecular Formula

C60H100O50

Molecular Weight

1621.4 g/mol

IUPAC Name

4,9,14,19,24,29,34,39,44,49-decakis(hydroxymethyl)-2,5,7,10,12,15,17,20,22,25,27,30,32,35,37,40,42,45,47,50-icosaoxaundecacyclo[46.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41.243,46]heptacontane-51,52,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68,69,70-icosol

InChI

InChI=1S/C60H100O50/c61-1-11-41-21(71)31(81)51(91-11)102-42-12(2-62)93-53(33(83)23(42)73)104-44-14(4-64)95-55(35(85)25(44)75)106-46-16(6-66)97-57(37(87)27(46)77)108-48-18(8-68)99-59(39(89)29(48)79)110-50-20(10-70)100-60(40(90)30(50)80)109-49-19(9-69)98-58(38(88)28(49)78)107-47-17(7-67)96-56(36(86)26(47)76)105-45-15(5-65)94-54(34(84)24(45)74)103-43-13(3-63)92-52(101-41)32(82)22(43)72/h11-90H,1-10H2

InChI Key

HUKYUKIIXNZRBF-UHFFFAOYSA-N

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O

Origin of Product

United States

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